molecular formula C8H11ClN2O B13009133 2-(Pyridin-4-yl)oxazolidine hydrochloride

2-(Pyridin-4-yl)oxazolidine hydrochloride

Cat. No.: B13009133
M. Wt: 186.64 g/mol
InChI Key: VLJGGLSJMGCESS-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)oxazolidine hydrochloride is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yl)oxazolidine hydrochloride typically involves the reaction of 1,2-amino alcohols with pyridine derivatives. One common method is the metal-free domino annulation/Mannich reaction, where 1,2-amino alcohols react with formaldehyde and aryl- or alkylpropiolic acids to form N-propargyloxazolidines . Another method involves transition metal-catalyzed cascade reactions and extended one-pot asymmetric azaelectrocyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions using readily available starting materials such as 1,2-amino alcohols and pyridine derivatives. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-yl)oxazolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazolidinones.

    Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific catalysts.

Major Products

The major products formed from these reactions include oxazolidinones, reduced oxazolidine derivatives, and substituted pyridine compounds.

Scientific Research Applications

2-(Pyridin-4-yl)oxazolidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)oxazolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Pyridin-4-yl)oxazolidine hydrochloride include:

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

2-pyridin-4-yl-1,3-oxazolidine;hydrochloride

InChI

InChI=1S/C8H10N2O.ClH/c1-3-9-4-2-7(1)8-10-5-6-11-8;/h1-4,8,10H,5-6H2;1H

InChI Key

VLJGGLSJMGCESS-UHFFFAOYSA-N

Canonical SMILES

C1COC(N1)C2=CC=NC=C2.Cl

Origin of Product

United States

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